4-Thiazolidinecarbonyl chloride
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Overview
Description
4-Thiazolidinecarbonyl chloride is a chemical compound belonging to the thiazolidine family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolidinecarbonyl chloride typically involves the reaction of thiazolidine with phosgene or thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Thiazolidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-Thiazolidinecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding thiazolidine derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form thiazolidine and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form thiazolidine derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Lewis acids, such as boron trifluoride
Major Products: The major products formed from these reactions include various thiazolidine derivatives, which are valuable intermediates in organic synthesis and pharmaceutical applications.
Scientific Research Applications
4-Thiazolidinecarbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active thiazolidine derivatives with potential antimicrobial and anticancer properties.
Medicine: Thiazolidine derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Thiazolidinecarbonyl chloride involves its reactivity with nucleophiles, leading to the formation of thiazolidine derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, to exert their biological effects. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Thiazolidine: A parent compound with similar structural features but lacking the carbonyl chloride group.
Thiazolidinone: A derivative with a carbonyl group at the 4-position, known for its diverse biological activities.
Thiazole: A related heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Uniqueness: 4-Thiazolidinecarbonyl chloride is unique due to the presence of the carbonyl chloride group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to form a wide range of thiazolidine derivatives with potential biological activities sets it apart from other similar compounds.
Properties
IUPAC Name |
1,3-thiazolidine-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNOS/c5-4(7)3-1-8-2-6-3/h3,6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURSYPPGRARRAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCS1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511427 |
Source
|
Record name | 1,3-Thiazolidine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344240-92-2 |
Source
|
Record name | 1,3-Thiazolidine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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